
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- is a complex peptide compound composed of the amino acids L-arginine, L-alanine, L-glutamine, and L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may yield oxidized peptides with altered biological activity, while substitution reactions can produce derivatives with enhanced stability or solubility.
Wissenschaftliche Forschungsanwendungen
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a substrate in enzymatic studies and as a tool for investigating protein-protein interactions.
Medicine: The compound has potential therapeutic applications, including wound healing and immune modulation.
Industry: It is used in the development of novel biomaterials and as a component in specialized nutritional supplements.
Wirkmechanismus
The mechanism of action of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The other amino acids in the peptide contribute to its overall stability and bioactivity, enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can be compared with other similar compounds such as:
L-Alanyl-L-glutamine: This dipeptide is used in dietary supplements and parenteral nutrition due to its stability and solubility.
L-Glutaminyl-L-lysyl-L-arginine: Another peptide with distinct biological activities and applications in research.
Eigenschaften
CAS-Nummer |
193361-33-0 |
|---|---|
Molekularformel |
C19H34N8O6 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H34N8O6/c1-10(20)15(29)25-11(6-7-14(21)28)17(31)27-9-3-5-13(27)16(30)26-12(18(32)33)4-2-8-24-19(22)23/h10-13H,2-9,20H2,1H3,(H2,21,28)(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
XHWGLZNVONVDTC-CYDGBPFRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


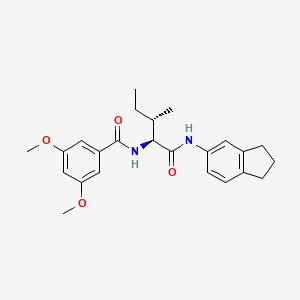
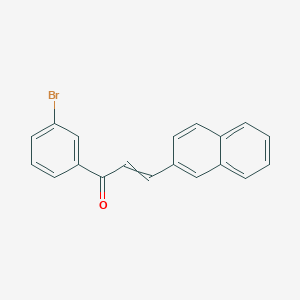
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)

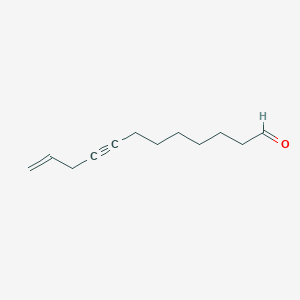
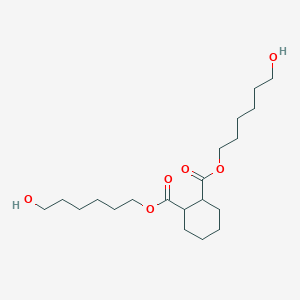
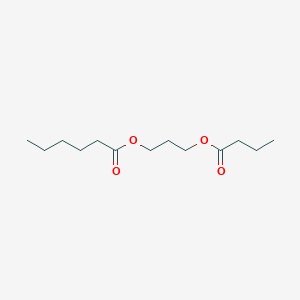
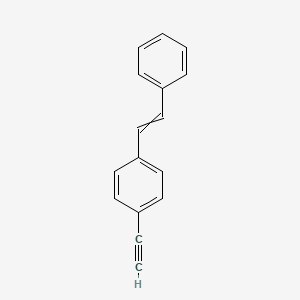
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)

